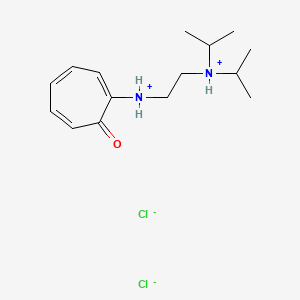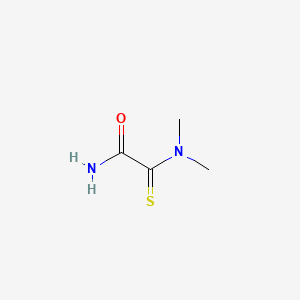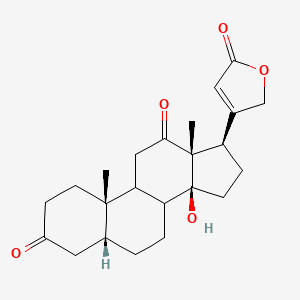
Digoxigenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Digoxigenone is a cardenolide, a type of steroid, which is derived from the hydrolysis of digoxin. It is a naturally occurring compound found in the Digitalis species, such as Digitalis lanata and Digitalis purpurea. This compound is known for its biological activity, particularly its role in cardiac glycosides, which are used to treat heart conditions.
準備方法
Synthetic Routes and Reaction Conditions: Digoxigenone can be synthesized through the biotransformation of digitoxigenin by Fusarium ciliatum. The process involves the acid hydrolysis of digitoxin, resulting in the formation of digitoxigenin, which is then further transformed into this compound . Another method involves the biotransformation of digoxigenin by Colletotrichum lini AS3.4486, where the conversion reaction is carried out over 72 hours, and the product is isolated by column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from Digitalis species. The process includes the hydrolysis of digoxin to obtain digoxigenin, followed by further chemical or enzymatic transformation to produce this compound. The use of microbial transformation methods, such as those involving Fusarium ciliatum and Colletotrichum lini, is also explored for large-scale production.
化学反応の分析
Types of Reactions: Digoxigenone undergoes various chemical reactions, including oxidation, reduction, and substitution. The biotransformation of digitoxigenin by Fusarium ciliatum results in the formation of this compound through oxidation at the C-3 position .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include acids for hydrolysis and microbial cultures for biotransformation. The conditions typically involve controlled temperatures and pH levels to facilitate the reactions.
Major Products Formed: The major products formed from the reactions involving this compound include digoxigenin and digitoxigenone. These products are obtained through the oxidation and hydroxylation processes during the biotransformation of digitoxigenin .
科学的研究の応用
Digoxigenone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other cardenolides and glycosides. In biology, this compound is studied for its role in cellular processes and enzyme interactions. In medicine, it is explored for its potential therapeutic effects in treating heart conditions, similar to digoxin. Industrially, this compound is used in the production of cardiac glycosides and other related compounds .
作用機序
The mechanism of action of digoxigenone involves its interaction with the Na+/K±ATPase enzyme, similar to other cardiac glycosides. By inhibiting this enzyme, this compound increases intracellular sodium levels, which in turn leads to an increase in intracellular calcium levels through the sodium-calcium exchanger. This results in enhanced cardiac contractility and improved heart function .
類似化合物との比較
Similar Compounds: Similar compounds to digoxigenone include digoxigenin, digitoxigenin, and digitoxigenone. These compounds share structural similarities and are derived from the same Digitalis species.
Uniqueness: this compound is unique due to its specific oxidation state and its role as an intermediate in the biosynthesis of other cardenolides. Its distinct chemical structure allows for specific interactions with enzymes and receptors, making it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
3810-94-4 |
|---|---|
分子式 |
C23H30O5 |
分子量 |
386.5 g/mol |
IUPAC名 |
(5R,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,4,5,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12-dione |
InChI |
InChI=1S/C23H30O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14,16-18,27H,3-8,10-12H2,1-2H3/t14-,16-,17?,18?,21+,22+,23+/m1/s1 |
InChIキー |
SHRGTLYZJIVTMQ-HAXYUZPQSA-N |
異性体SMILES |
C[C@]12CCC(=O)C[C@H]1CCC3C2CC(=O)[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C |
正規SMILES |
CC12CCC(=O)CC1CCC3C2CC(=O)C4(C3(CCC4C5=CC(=O)OC5)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


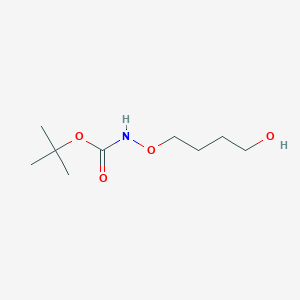
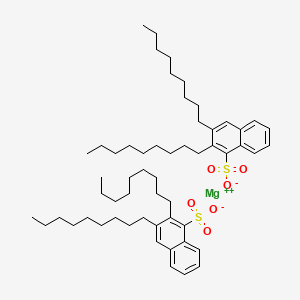
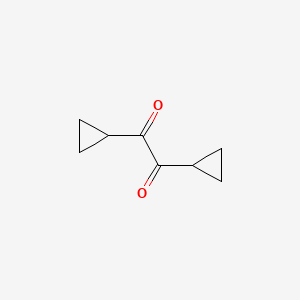
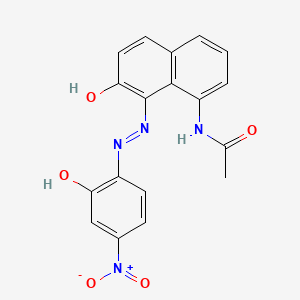
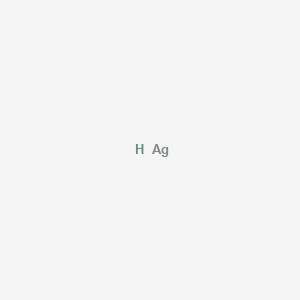
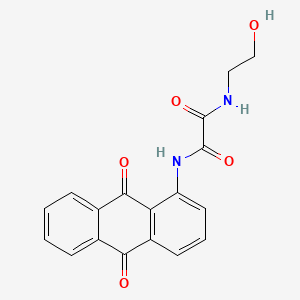
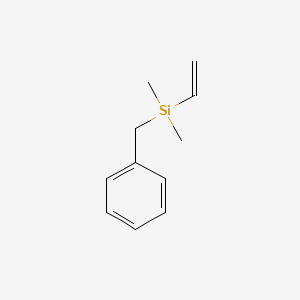
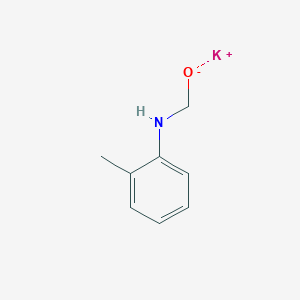
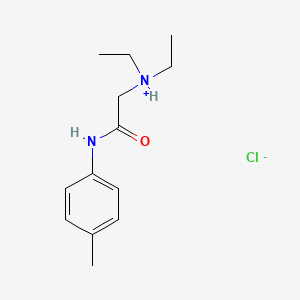

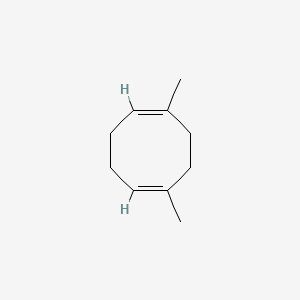
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15342962.png)
